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molecular formula C7H7ClO2 B8760020 3-chloro-1-(furan-2-yl)propan-1-one

3-chloro-1-(furan-2-yl)propan-1-one

Cat. No. B8760020
M. Wt: 158.58 g/mol
InChI Key: OCQQGPOBIZVDNB-UHFFFAOYSA-N
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Patent
US04515793

Procedure details

At 25°, 3-chloropropionyl chloride (25.4 g, 0.20 mole) was added to a suspension of anhydrous aluminum chloride (27.1 g, 0.20 mole) in 1,2-dichloroethane (DCE). The mixture was stirred until the aluminum chloride had nearly dissolved. This solution was added at 0°-5° during 15 minutes to a solution of furan (13.6 g, 0.2 mole) in 100 ml of DCE. The reaction mixture became very dark and a tan precipitate was deposited. The reaction mixture was then immediately poured into 1 of ice-water. An emulsion of some brown precipitate formed. This mixture was extracted with diethyl ether (five times, 150 ml), and the combined ether extract was filtered through a column of 150 g of silica gel. The column was then washed with 200 ml of ether and the combined eluants were concentrated at reduced pressure (40°) to 100 ml. The solution was then washed with 100 ml of saturated sodium hydrogen carbonate, dried over anhydrous sodium sulfate, treated with activated carbon, and evaporated at reduced pressure to give a liquid (3.5 g) which rapidly darkened at room temperature. It was stored at -10°. PMR spectroscopy indicated the product was about 75% desired copound. The mixture was used without further purification.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[O:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>ClCCCl>[Cl:1][CH2:2][CH2:3][C:4]([C:12]1[O:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
27.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had nearly dissolved
CUSTOM
Type
CUSTOM
Details
An emulsion of some brown precipitate formed
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with diethyl ether (five times, 150 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined ether extract
FILTRATION
Type
FILTRATION
Details
was filtered through a column of 150 g of silica gel
WASH
Type
WASH
Details
The column was then washed with 200 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined eluants were concentrated at reduced pressure (40°) to 100 ml
WASH
Type
WASH
Details
The solution was then washed with 100 ml of saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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